molecular formula C9H8FN3O2S B2422187 1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride CAS No. 2138419-46-0

1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride

Cat. No.: B2422187
CAS No.: 2138419-46-0
M. Wt: 241.24
InChI Key: AJCGKMCJDYDGCL-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding pyrazole. This intermediate is then treated with sulfonyl chloride to introduce the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This makes it a valuable tool in biochemical research for studying enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonamide
  • 1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl chloride

Uniqueness

1-(4-Methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide and sulfonyl chloride counterparts. This makes it particularly useful in applications requiring selective and irreversible modification of target molecules .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCGKMCJDYDGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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